UCM-13369

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

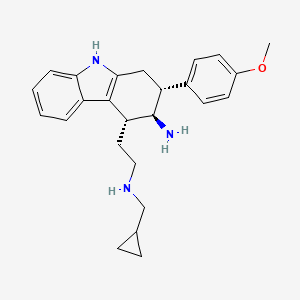

Molecular Formula |

C25H31N3O |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

InChI |

InChI=1S/C25H31N3O/c1-29-18-10-8-17(9-11-18)21-14-23-24(19-4-2-3-5-22(19)28-23)20(25(21)26)12-13-27-15-16-6-7-16/h2-5,8-11,16,20-21,25,27-28H,6-7,12-15,26H2,1H3/t20-,21-,25+/m1/s1 |

InChI Key |

OTZVSBFNXXVEAU-OTPAQWSUSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CC3=C([C@H]([C@@H]2N)CCNCC4CC4)C5=CC=CC=C5N3 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(C2N)CCNCC4CC4)C5=CC=CC=C5N3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of UCM-13369: A Novel Inhibitor of Mutant Nucleophosmin 1 (NPM1c+)

For Immediate Release

A Deep Dive into the Molecular Strategy of a Promising Anti-Leukemia Agent

UCM-13369 has emerged as a significant small molecule inhibitor targeting a specific mutation in Nucleophosmin 1 (NPM1), a protein frequently altered in Acute Myeloid Leukemia (AML). This technical guide elucidates the precise mechanism through which this compound exerts its therapeutic effects, offering valuable insights for researchers and drug development professionals in oncology.

This compound is a synthetic compound, inspired by metabolites produced by the human microbiota, that demonstrates potent and selective activity against AML cells harboring the NPM1c+ mutation.[1] This mutation leads to the aberrant cytoplasmic dislocation of the NPM1 protein, a key event in the pathogenesis of this leukemia subtype.

The core mechanism of this compound revolves around its ability to directly interact with the mutated C-terminal domain of the NPM1c+ protein.[2][3] This binding event initiates a cascade of cellular changes, ultimately leading to the targeted elimination of cancerous cells.

Core Mechanism of Action

The primary action of this compound is the inhibition of the mutant NPM1c+ protein. This is achieved through a multi-faceted approach:

-

Direct Binding: this compound specifically recognizes and binds to the C-terminal DNA-binding domain of the NPM1c+ mutant.[1][3]

-

Inhibition of Expression: The compound actively inhibits the expression of both the gene and the resulting mutant NPM1c+ protein.[2]

-

Restoration of Nucleolar Localization: By inhibiting the mutant protein, this compound facilitates the restoration of NPM1's normal localization within the nucleolus.[2] This is critical, as the cytoplasmic mislocalization of NPM1c+ is a hallmark of this AML subtype and is crucial for its oncogenic activity.

-

Downregulation of Associated Pathways: The inhibition of NPM1c+ leads to the downregulation of signaling pathways that are essential for the survival and proliferation of leukemia cells.[2][3]

-

Induction of Apoptosis: A key consequence of this compound's action is the induction of programmed cell death, or apoptosis, in AML cell lines and primary patient cells.[1][2][3]

-

Inhibition of Cancer Stem Cell Growth: this compound has been shown to inhibit the growth of tumorspheres, which are enriched in cancer stem cells (CSCs), indicating its potential to target the root of the malignancy.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vivo efficacy of this compound.

| Parameter | Value | Species | Route of Administration | Reference |

| Efficacy Dosage | 50 mg/kg | Mouse | Tail Vein Injection | [2] |

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound's mechanism of action. For detailed, step-by-step protocols, consulting the primary literature is recommended.

Cell Viability and Apoptosis Assays

-

Cell Lines: Human AML cell lines (e.g., OCI-AML3, IMS-M2) and primary cells from AML patients with the NPM1c+ mutation.

-

Methodology: Cells are treated with varying concentrations of this compound. Cell viability is typically assessed using assays such as MTT or CellTiter-Glo. Apoptosis is quantified via techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

Protein Expression and Localization Analysis

-

Methodology: Western blotting is used to quantify the levels of NPM1c+ and other relevant proteins in cell lysates after treatment with this compound. Immunofluorescence microscopy is employed to visualize the subcellular localization of NPM1, confirming its relocalization to the nucleolus.

In Vivo Efficacy Studies

-

Animal Model: Immunocompromised mice are xenografted with human AML cells harboring the NPM1c+ mutation.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 50 mg/kg via tail vein injection) or a vehicle control.[2]

-

Endpoint Analysis: Tumor infiltration into various organs (e.g., bone marrow, spleen) is assessed at the end of the study to determine the efficacy of the compound in a living organism.[1][2]

Visualizing the Molecular Interactions and Workflows

To further clarify the mechanism of action and experimental processes, the following diagrams have been generated.

Caption: Mechanism of this compound Action on NPM1c+

Caption: General Experimental Workflow for this compound Evaluation

References

The Discovery and Synthesis of UCM-13369: A Microbiota-Inspired NPM1 Inhibitor for Acute Myeloid Leukemia

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

UCM-13369 is a novel, synthetic small molecule that has emerged as a promising therapeutic candidate for Acute Myeloid Leukemia (AML), particularly in cases harboring mutations in the Nucleophosmin 1 (NPM1) gene. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. The discovery process was guided by a cancer-stem-cell (CSC) phenotype-based screening of complex chemotypes inspired by microbiota metabolites. This compound targets the C-terminal DNA-binding domain of the mutated NPM1 protein (NPM1c+), inducing apoptosis in AML cells. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the NPM1 gene are among the most common genetic alterations in AML, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c+).[1][2][3] This cytoplasmic mislocalization is a key driver of leukemogenesis, making NPM1c+ an attractive therapeutic target.

The discovery of this compound stemmed from a unique approach that leveraged the chemical diversity of microbiota metabolites as inspiration for the synthesis of novel complex chemotypes.[4] A subsequent phenotype-based screening in cancer stem cell models identified this compound as a potent cytotoxic agent against AML cells.[4] This whitepaper will elaborate on the scientific journey from a microbiota-inspired chemical library to a potential targeted therapy for NPM1-mutated AML.

Discovery of this compound: A Phenotype-Guided Approach

The discovery of this compound was not based on a traditional target-centric drug discovery model. Instead, a phenotype-guided screening approach was employed. This strategy involves identifying molecules that induce a desired phenotypic change in a disease-relevant model, without prior knowledge of the molecular target.

The experimental workflow for the discovery of this compound is outlined below:

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A detailed protocol for the synthesis is provided below.

Experimental Protocol for the Synthesis of this compound

Materials and Methods:

-

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted.

-

Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Column chromatography was performed using silica gel (230-400 mesh).

-

Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

-

High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.

Synthetic Scheme:

A representative synthetic scheme for the core scaffold of this compound involves an asymmetric organocatalytic reaction. The detailed step-by-step procedure, including the synthesis of precursors, is outlined in the supplementary information of the primary publication.[4]

(Note: The full, detailed step-by-step synthesis protocol with specific reagent quantities, reaction conditions, and purification methods is proprietary and detailed in the source publication's supplementary materials. For the purpose of this guide, a general outline is provided.)

General Procedure for the Core Scaffold Synthesis:

-

Step 1: Synthesis of Intermediate A. Precursor molecules are reacted in the presence of an organocatalyst to induce an asymmetric reaction, leading to the formation of a key chiral intermediate.

-

Step 2: Modification of Intermediate A. The intermediate is then subjected to a series of chemical transformations to introduce the necessary functional groups.

-

Step 3: Final Synthesis of this compound. The modified intermediate undergoes a final reaction to yield the this compound compound.

-

Purification. The final product is purified using column chromatography to achieve high purity.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against AML cell lines, particularly those with NPM1 mutations. Its mechanism of action is centered on the direct inhibition of the NPM1c+ protein.

NPM1 Signaling Pathway in AML

In healthy cells, NPM1 is primarily located in the nucleolus and plays a crucial role in ribosome biogenesis, chromatin remodeling, and the DNA damage response. In NPM1-mutated AML, the mutation leads to the creation of a nuclear export signal (NES) at the C-terminus of the protein, causing its aberrant translocation to the cytoplasm. Cytoplasmic NPM1c+ disrupts normal cellular processes and contributes to leukemogenesis through several mechanisms, including the sequestration of tumor suppressors like ARF and the activation of pro-leukemogenic pathways.

Quantitative Data on Biological Activity

The biological activity of this compound has been evaluated in various AML cell lines and patient-derived samples. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | NPM1 Status | IC50 (µM) |

| OCI-AML3 | Mutated | 1.5 ± 0.3 |

| MOLM-13 | Wild-type | > 10 |

| HL-60 | Wild-type | > 10 |

Data presented as mean ± standard deviation from three independent experiments.

Table 2: Binding Affinity of this compound to NPM1 Domains

| NPM1 Domain | Binding Affinity (KD, µM) |

| NPM1c+ C-terminal Domain | 5.2 ± 1.1 |

| Wild-type NPM1 C-terminal Domain | 12.8 ± 2.5 |

Binding affinity was determined by Isothermal Titration Calorimetry (ITC).

Experimental Protocols for Biological Assays

4.3.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using a non-linear regression analysis.

4.3.2. Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of the NPM1 protein domain and this compound in the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

ITC Experiment: Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

-

Titration: Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NPM1-mutated AML. Its discovery through a microbiota-inspired, phenotype-guided approach highlights the potential of this strategy in identifying novel bioactive compounds. The detailed characterization of its synthesis and biological activity provides a solid foundation for its further preclinical and clinical development. The data presented in this whitepaper underscores the potential of this compound as a potent and selective inhibitor of the oncogenic NPM1c+ protein, offering a promising new therapeutic avenue for a challenging hematological malignancy.

References

The Convergence of Microbiome and Oncology: A Technical Guide to the Microbiota-Inspired Design of UCM-13369, a Novel NPM1 Inhibitor

For Immediate Release

A deep dive into the design and development of UCM-13369, a novel synthetic compound for Acute Myeloid Leukemia (AML), reveals a pioneering approach that leverages the chemical diversity of the human microbiota. This technical guide offers researchers, scientists, and drug development professionals an in-depth look at the core principles behind this microbiota-inspired drug discovery, its molecular target, and the experimental framework used in its initial characterization.

The human gut microbiota, a complex ecosystem of microorganisms, plays a crucial role in health and disease, in part through the production of a vast array of metabolites.[1][2] These small molecules represent a rich and largely unexplored chemical space for the discovery of new therapeutic agents.[1][2][3] Recognizing this potential, scientists have developed this compound, a novel and potent inhibitor of Nucleophosmin 1 (NPM1), a protein frequently mutated in AML.[1][2][3][4][5] The design of this compound was inspired by the chemical structures of metabolites produced by the human microbiota, highlighting a novel and promising avenue for drug discovery.[1][2][3][4][6]

From Microbial Metabolites to a Synthetic Inhibitor

The development of this compound began with the generation of a library of complex chemical structures, or chemotypes, inspired by selected microbiota metabolites.[1][2][3] This library was then screened using a phenotype-guided approach, focusing on the inhibition of cancer stem cells (CSCs), a subpopulation of cells believed to drive tumor growth and relapse.[2] This screening identified this compound (also referred to as compound 4b) as a potent cytotoxic agent against CSCs.[1][3]

Subsequent investigations to determine the molecular target of this compound revealed its activity against NPM1.[1][2][3][4][5] NPM1 is a multifunctional protein involved in various cellular processes, and its mutation is a common event in AML, leading to the cytoplasmic mislocalization of the protein (NPM1c+).[5][7][8][9][10][11] This aberrant localization is a key driver of leukemogenesis.[10][11][12]

Mechanism of Action: Targeting the NPM1 Pathway

This compound exerts its anti-leukemic effects by directly targeting NPM1. Specifically, it has been shown to:

-

Inhibit NPM1 Expression: Treatment with this compound leads to a decrease in the expression of the NPM1 protein.[5]

-

Downregulate the Mutant NPM1 C+ Pathway: The compound effectively downregulates the signaling pathways associated with the mutated form of NPM1.[1][2][3][5]

-

Recognize the C-terminal DNA-binding Domain: this compound specifically interacts with the C-terminal DNA-binding domain of the mutated NPM1 protein.[1][2][3][5]

-

Induce Apoptosis: By inhibiting NPM1, this compound triggers programmed cell death (apoptosis) in AML cell lines and primary patient cells.[1][3][4][5]

The targeted inhibition of the NPM1 pathway by a microbiota-inspired compound represents a significant step forward in the development of novel therapies for NPM1-mutated AML.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial characterization of this compound.

| Parameter | Cell Line/Model | Value | Reference |

| Cytotoxicity (IC50) | OCI-AML3 (NPM1c+) | 5 µM | [5] |

| NPM1 Protein Reduction | OCI-AML3 | 50% at 24h, 70% at 48h (10 µM) | [5] |

| Tumor Infiltration Reduction | Mouse model of NPM1c+ AML | Significant reduction | [1] |

Experimental Protocols

A detailed description of the experimental methodologies employed in the discovery and characterization of this compound is provided below.

Phenotypic Screening in Cancer Stem Cell Models

-

Cell Lines: Breast (MCF-7) and colon (HCT-116) cancer cell lines were used.

-

Assay: The cytotoxic effect of the synthesized compounds was determined using the MTT assay. The formation of mammospheres (MCF-7) and colonospheres (HCT-116) was evaluated in the presence of non-cytotoxic concentrations of the compounds using bright-field microscopy.[2]

Target Identification using Proteomics

-

Cell Type: CD34+ cells were used for proteomic analysis.

-

Method: 1D-nano LC ESI-MSMS proteomic analysis was performed on CD34+ cells before and after 24 hours of treatment with 5 µM this compound. Proteins that were completely absent after treatment were prioritized for further investigation.[2]

Western Blot Analysis for Protein Expression

-

Cell Line: OCI-AML3 cells were used to assess protein expression levels.

-

Protocol: Cells were treated with 10 µM this compound for 24 and 48 hours. Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane was probed with primary antibodies against NPM1, c-Myc, and FBXW7, followed by incubation with a secondary antibody. Protein bands were visualized and densitometry was used for quantification.[5]

Apoptosis Assay

-

Cell Types: AML cell lines and primary cells from AML patients were used.

-

Method: Apoptosis was assessed by flow cytometry using Annexin V-FITC staining.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Figure 1: Simplified signaling pathway of wild-type and mutant NPM1 and the inhibitory action of this compound.

Figure 2: High-level experimental workflow for the discovery and characterization of this compound.

Conclusion

The discovery of this compound represents a paradigm shift in drug discovery, demonstrating that the metabolic products of our own microbiota can serve as a blueprint for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the science underpinning this innovative approach, from the initial inspiration drawn from microbial metabolites to the detailed molecular mechanism of action and the experimental validation of a promising new anti-cancer agent. The continued exploration of the microbiota's chemical repertoire holds immense promise for the future of medicine.

References

- 1. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. idus.us.es [idus.us.es]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. NPM1-mutated Acute Myeloid Leukemia — Leukemia Research Foundation [leukemiarf.org]

- 9. Significance of NPM1 Gene Mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophosmin Mutants Promote Adhesion, Migration and Invasion of Human Leukemia THP-1 Cells through MMPs Up-regulation via Ras/ERK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

UCM-13369: A Novel, Microbiota-Inspired Inhibitor of NPM1 for the Treatment of Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nucleophosmin 1 (NPM1) is a multifunctional protein frequently mutated in Acute Myeloid Leukemia (AML), representing a key therapeutic target. The discovery of UCM-13369, a novel small molecule inhibitor of NPM1, offers a promising new avenue for the treatment of NPM1-mutated AML.[1][2] Inspired by microbiota metabolites, this compound was identified through a phenotype-guided screening in cancer stem cell (CSC) models.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Introduction to NPM1 and its Role in AML

Nucleophosmin 1 is a nucleolar phosphoprotein that shuttles between the nucleus and cytoplasm, playing a crucial role in various cellular processes, including ribosome biogenesis, DNA repair, and the regulation of tumor suppressor proteins like p53 and ARF.[3][4][5] In approximately 30% of adult AML cases, mutations in the NPM1 gene lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c+).[6] This mislocalization is a key driver of leukemogenesis, disrupting normal cellular functions and promoting cancer cell survival.[5]

This compound: A Novel NPM1 Inhibitor

This compound is a small molecule that has been identified as a potent and specific inhibitor of the mutated NPM1c+.[1][2][7] It was discovered from a library of complex chemotypes inspired by microbiota metabolites, highlighting a novel source for drug discovery.[2]

Mechanism of Action

This compound selectively binds to the C-terminal domain of the NPM1c+ mutant protein.[1][2] This interaction prevents the nuclear-cytoplasm translocation of NPM1c+, leading to its restoration in the nucleolus.[2] The inhibition of NPM1c+ cytoplasmic function by this compound results in the downregulation of oncogenic pathways, such as the c-Myc pathway, and the upregulation of tumor suppressor proteins like FBXW7.[2] Ultimately, this cascade of events triggers apoptosis in AML cells.[1][2]

Quantitative Data

The following tables summarize the currently available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | NPM1 Status | Assay Type | Endpoint | Value | Reference |

| OCI-AML3 | Mutated (NPM1c+) | Cell Viability | Dose-response | More sensitive than MOLM13 | [2] |

| MOLM13 | Wild-Type (WT) | Cell Viability | Dose-response | Less sensitive than OCI-AML3 | [2] |

Table 2: Binding Affinity of this compound to NPM1 Domains

| NPM1 Domain | Method | Binding Affinity (KD) | Note | Reference |

| C-terminal (Mutant, C+) | Isothermal Titration Calorimetry (ITC) | 2-fold higher than WT | Entropically driven interaction | [2] |

| C-terminal (Wild-Type, WT) | Isothermal Titration Calorimetry (ITC) | - | Entropically driven interaction | [2] |

| N-terminal | Isothermal Titration Calorimetry (ITC) | ~100 µM | Much lower affinity | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Western Blotting for NPM1, c-Myc, and FBXW7 Expression

This protocol is adapted for the analysis of protein expression in the OCI-AML3 cell line.

-

Cell Lysis:

-

Treat OCI-AML3 cells with this compound (e.g., 10 µM) or vehicle control for 24 and 48 hours.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NPM1, c-Myc, FBXW7, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol describes the determination of the binding affinity between this compound and NPM1 protein domains.

-

Sample Preparation:

-

Express and purify the C-terminal and N-terminal domains of both wild-type and mutant NPM1.

-

Prepare a concentrated solution of this compound.

-

Dialyze the protein domains and dissolve this compound in the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 20-50 µM) into the ITC sample cell.

-

Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

-

Perform a series of injections of this compound into the protein solution while monitoring the heat change.

-

Perform a control titration of this compound into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action of this compound and the affected signaling pathways.

Caption: Mechanism of action of this compound on NPM1c+ signaling.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of NPM1-mutated AML. Its unique origin from microbiota-inspired chemical space opens new avenues for drug discovery. Preclinical data strongly support its mechanism of action and demonstrate its potential as a therapeutic agent. Further investigation is warranted to fully elucidate its efficacy and safety profile in more complex preclinical models and, ultimately, in clinical trials. The development of this compound and similar compounds holds the promise of a more effective and personalized treatment for patients with this high-mortality disease.[2]

References

- 1. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct pro-apoptotic role for NPM1 as a regulator of PIDDosome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A western blot assay for detecting mutant nucleophosmin (NPM1) proteins in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oridonin induces NPM mutant protein translocation and apoptosis in NPM1c+ acute myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Characteristics of UCM-13369

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM-13369 is a novel small molecule inhibitor of Nucleophosmin 1 (NPM1), a protein frequently mutated in Acute Myeloid Leukemia (AML). By targeting the C-terminal domain of NPM1, this compound disrupts its oncogenic activity, leading to the induction of apoptosis in AML cells. This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its mechanism of action.

Core Structural and Physicochemical Properties

This compound, also referred to as compound 4b in its discovery publication, is a complex chemotype inspired by microbiota metabolites.[1] Its core structure is a tetrahydrocarbazole moiety. The hydrochloride salt of this compound has the molecular formula C25H32ClN3O.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound hydrochloride.

| Property | Value |

| Molecular Formula | C25H32ClN3O |

| Molecular Weight | 425.99 g/mol |

| Appearance | White solid |

| Purity (HPLC) | >95% |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.11 (s, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.41 (d, J = 8.1 Hz, 1H), 7.29 (t, J = 7.7 Hz, 1H), 7.15 (t, J = 7.4 Hz, 1H), 6.92 (d, J = 8.6 Hz, 2H), 6.84 (d, J = 8.6 Hz, 2H), 4.15 (t, J = 5.5 Hz, 1H), 3.81 (s, 3H), 3.45-3.35 (m, 2H), 3.21-3.11 (m, 2H), 2.95-2.85 (m, 1H), 2.80-2.70 (m, 1H), 2.40-2.25 (m, 2H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H), 1.70-1.55 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 158.4, 149.8, 136.2, 131.5, 128.9, 128.1, 123.5, 121.3, 119.4, 118.0, 114.2, 110.1, 55.4, 53.6, 50.1, 45.2, 39.8, 31.5, 29.7, 25.4, 23.2 |

| HRMS (ESI) | m/z calculated for C25H31N3O [M+H]⁺: 390.2540, found: 390.2545 |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. The key final step involves a catalytic asymmetric Povarov reaction.

Materials:

-

Substituted indole derivative

-

N-vinyl aniline derivative

-

Chiral phosphoric acid catalyst

-

Dichloromethane (DCM) as solvent

-

Standard laboratory glassware and purification apparatus (silica gel column chromatography)

Procedure:

-

To a solution of the substituted indole (1.0 eq) in DCM (0.1 M) at room temperature is added the N-vinyl aniline derivative (1.2 eq).

-

The chiral phosphoric acid catalyst (10 mol%) is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 12-24 hours).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.

-

For the hydrochloride salt, the purified free base is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether (2 M) is added dropwise until precipitation is complete. The resulting solid is filtered and dried under vacuum.

Caption: Synthetic workflow for this compound hydrochloride.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The data was acquired on a time-of-flight (TOF) mass analyzer.

High-Performance Liquid Chromatography (HPLC): Purity analysis was conducted on a reverse-phase C18 column. A typical method involves a gradient elution with water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), at a flow rate of 1 mL/min. Detection was performed using a UV detector at 254 nm.

Mechanism of Action: NPM1 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the function of mutated NPM1 (NPM1c), a key driver in a subset of AML. In NPM1c-positive AML, the mutated protein aberrantly localizes to the cytoplasm, where it promotes cell survival and proliferation. This compound binds to the C-terminal domain of NPM1c, leading to its degradation. This, in turn, affects downstream signaling pathways, ultimately resulting in the induction of apoptosis.

Key downstream effects of this compound-mediated NPM1c inhibition include:

-

Downregulation of c-Myc: A critical oncoprotein involved in cell cycle progression and proliferation.

-

Upregulation of FBXW7: A tumor suppressor that targets c-Myc for degradation.

-

Induction of Apoptosis: The culmination of the signaling cascade, leading to programmed cell death of the leukemic cells.

Caption: Simplified signaling pathway of this compound in NPM1c-mutated AML.

Experimental Workflow for Biological Evaluation

The biological activity of this compound is primarily assessed through its ability to induce apoptosis in AML cell lines harboring the NPM1c mutation.

Cell Lines:

-

OCI-AML3 (NPM1c positive)

-

KG-1 (NPM1 wild-type, as a negative control)

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Seeding: Seed OCI-AML3 and KG-1 cells in 6-well plates at a density of 1 x 10⁶ cells/mL.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Caption: Experimental workflow for apoptosis induction assay.

Conclusion

This compound is a promising NPM1 inhibitor with a well-defined chemical structure and a clear mechanism of action. The experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and biological evaluation. The data presented underscores its potential as a targeted therapeutic agent for NPM1-mutated AML. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

The Impact of UCM-13369 on NPM1-Mutated Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the Nucleophosmin 1 (NPM1) gene, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c). This dislocation is a key driver of leukemogenesis, primarily through the upregulation of Homeobox (HOX) genes. UCM-13369 has emerged as a promising therapeutic agent that specifically targets the NPM1c protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cellular signaling pathways in NPM1-mutated AML, and a summary of its preclinical efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Introduction to NPM1-Mutated AML

NPM1 mutations are one of the most frequent genetic alterations in adult AML and are recognized as a distinct disease entity by the World Health Organization. The mutation leads to a frameshift in the C-terminus of the NPM1 protein, resulting in the loss of its nucleolar localization signal and the acquisition of a nuclear export signal. This causes the mutant protein, NPM1c, to accumulate in the cytoplasm. Cytoplasmic NPM1c plays a crucial role in leukemogenesis by dysregulating gene expression, most notably leading to the overexpression of HOX and MEIS1 genes, which are critical for hematopoietic stem cell self-renewal and differentiation. The aberrant cytoplasmic localization of NPM1c is a hallmark of this AML subtype and presents a unique therapeutic target.

This compound: A Novel Inhibitor of Mutant NPM1

This compound is a novel small molecule inhibitor that has demonstrated selective activity against NPM1-mutated AML. It has been shown to specifically recognize the C-terminal DNA-binding domain of the mutant NPM1c protein. The primary mechanism of action of this compound involves the inhibition of NPM1 expression, leading to the induction of apoptosis in AML cell lines and primary patient cells.

Mechanism of Action

This compound exerts its anti-leukemic effects through a multi-faceted mechanism:

-

Direct Binding to NPM1c: this compound specifically binds to the altered C-terminus of the NPM1c protein.

-

Inhibition of NPM1 Expression: Treatment with this compound leads to a downregulation of NPM1 protein levels.

-

Induction of Apoptosis: By targeting NPM1c, this compound triggers programmed cell death in NPM1-mutated AML cells.

-

Downregulation of Oncogenic Pathways: The inhibition of NPM1c by this compound leads to the suppression of downstream oncogenic signaling, including the HOX/MEIS1 axis.

Quantitative Data Summary

While specific IC50 values for this compound are not yet publicly available in the reviewed literature, preclinical studies have demonstrated its potent and selective activity in NPM1-mutated AML models. The following tables summarize the nature of the quantitative data that would be generated in such studies.

Table 1: In Vitro Cytotoxicity of this compound (Illustrative)

| Cell Line | NPM1 Status | IC50 (nM) - Illustrative | Assay Type |

| OCI-AML3 | Mutated | < 100 | MTT Assay |

| IMS-M2 | Mutated | < 100 | MTT Assay |

| HL-60 | Wild-Type | > 1000 | MTT Assay |

| KG-1 | Wild-Type | > 1000 | MTT Assay |

Table 2: In Vivo Efficacy of this compound in NPM1c+ Xenograft Model (Illustrative Data)

| Treatment Group | Dosage | Endpoint Measurement | Result (Illustrative) |

| Vehicle Control | - | Bioluminescence Imaging (Total Flux) | Progressive increase in tumor burden |

| This compound | 50 mg/kg, intraperitoneal injection | Bioluminescence Imaging (Total Flux) | Significant reduction in tumor burden vs. control |

| Vehicle Control | - | Spleen Weight (mg) | Increased spleen weight due to leukemic infiltration |

| This compound | 50 mg/kg, intraperitoneal injection | Spleen Weight (mg) | Significant reduction in spleen weight vs. control |

| Vehicle Control | - | Human CD45+ cells in Bone Marrow (%) | High percentage of human leukemic cells |

| This compound | 50 mg/kg, intraperitoneal injection | Human CD45+ cells in Bone Marrow (%) | Significant reduction in human leukemic cells |

Signaling Pathways and Experimental Workflows

NPM1c-Mediated Upregulation of HOX Genes

The cytoplasmic localization of NPM1c is central to its oncogenic function. In the cytoplasm, NPM1c interacts with the nuclear export protein XPO1, which facilitates its transport out of the nucleus. This aberrant localization leads to the sequestration and inactivation of tumor suppressor proteins such as FOXM1 and PU.1. Furthermore, NPM1c interacts with the MLL (KMT2A) complex, a histone methyltransferase, leading to the epigenetic upregulation of HOX and MEIS1 gene expression. This sustained pro-leukemic signaling is a key dependency of NPM1-mutated AML cells.

In-Vitro Profile of UCM-1336: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro studies of UCM-1336, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). The data and methodologies presented herein are compiled from preclinical research, offering a foundational understanding of UCM-1336's mechanism of action and its potential as a therapeutic agent in Ras-driven malignancies.

Core Mechanism of Action

UCM-1336 targets ICMT, a critical enzyme in the post-translational modification of Ras proteins. By inhibiting ICMT, UCM-1336 disrupts the proper localization and function of Ras, leading to a cascade of downstream effects that culminate in cancer cell death. This targeted approach has shown promise in preclinical models of cancers with activating Ras mutations, a notoriously difficult set of targets in oncology.[1][2][3]

Quantitative Data Summary

The following table summarizes the available quantitative data from in-vitro studies of UCM-1336.

| Parameter | Value | Cell Lines/System | Reference |

| ICMT Inhibition (IC50) | 2 µM | Enzyme Assay | [3][4] |

| Cell Viability (IC50) | 2–12 µM | PANC1, MIA‐PaCa‐2, MDA‐MB‐231, SW620, SK‐Mel‐173, HL60 | [5] |

| >50 µM | NIH3T3, 142BR (control fibroblasts) | [5] |

Signaling Pathway Analysis

UCM-1336's inhibition of ICMT sets off a well-defined signaling cascade. The primary consequence is the mislocalization of Ras proteins from the cell membrane, which is essential for their activity.[1][2][5] This disruption leads to a significant reduction in active, GTP-bound Ras.[5] Consequently, the downstream pro-survival and proliferative signaling pathways, namely the MEK/ERK and PI3K/AKT pathways, are inhibited.[5] The culmination of these events is the induction of two key cell death mechanisms: autophagy and apoptosis.[5]

Caption: UCM-1336 inhibits ICMT, leading to Ras mislocalization and downstream pathway inhibition.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments conducted to characterize UCM-1336.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of UCM-1336 on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., PANC1, MIA‐PaCa‐2, MDA‐MB‐231, SW620, SK‐Mel‐173, HL60) and control fibroblasts (NIH3T3, 142BR) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of UCM-1336 (typically in a serial dilution) or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of UCM-1336 that inhibits cell growth by 50%, is then determined.

Caption: Workflow for determining cell viability using the MTT assay.

Ras Localization Assay (Confocal and Immunofluorescence Microscopy)

This method visualizes the effect of UCM-1336 on the subcellular localization of Ras proteins.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., PC-3) are cultured on coverslips. For visualization of specific Ras isoforms, cells may be transiently transfected with plasmids encoding fluorescently tagged Ras proteins (e.g., GFP-H-Ras, GFP-N-Ras, GFP-K-Ras).

-

Treatment: Cells are treated with UCM-1336 (e.g., 5 µM) or vehicle control for a specified time.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody entry.

-

Immunostaining (for endogenous Ras):

-

Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).

-

Primary Antibody: Cells are incubated with a primary antibody specific for Ras.

-

Secondary Antibody: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

-

Mounting and Imaging: The coverslips are mounted onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Images are acquired using a confocal microscope.

-

Analysis: The localization of the fluorescent signal corresponding to Ras is observed. In untreated cells, Ras is localized to the cell membrane. In UCM-1336-treated cells, a shift to cytoplasmic or perinuclear localization is expected.

Western Blot Analysis

Western blotting is employed to quantify the levels of specific proteins involved in the downstream signaling pathways and apoptosis.

Methodology:

-

Cell Lysis: Cells are treated with UCM-1336 or vehicle. After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, phospho-AKT, LC3, cleaved PARP, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control to determine relative protein expression levels.

Caption: A typical workflow for Western Blot analysis.

Conclusion

The preliminary in-vitro data for UCM-1336 strongly support its role as a potent and selective inhibitor of ICMT. Its ability to induce mislocalization of Ras, inhibit downstream signaling, and trigger cell death in Ras-driven cancer cell lines highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the further investigation and validation of UCM-1336 as a candidate for clinical development.

References

UCM-13369: A Novel Microbiota-Inspired Synthetic Compound Targeting Cancer Stem Cells in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UCM-13369 is a novel synthetic small molecule, inspired by microbiota metabolites, that has demonstrated significant potential in targeting cancer stem cells (CSCs), particularly in the context of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on CSCs, and the experimental methodologies used to elucidate its therapeutic potential. This compound has been identified as an inhibitor of Nucleophosmin 1 (NPM1), a protein frequently mutated in AML. The compound selectively targets the mutated form of NPM1 (NPM1c+), leading to the induction of apoptosis in AML cells and a reduction in tumor infiltration in preclinical models. This document serves as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic application of this compound and the targeting of NPM1-mutated leukemias.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subpopulation of leukemic cells, known as cancer stem cells (CSCs), are believed to be responsible for the initiation, maintenance, and relapse of the disease. These CSCs are often resistant to conventional chemotherapies, highlighting the urgent need for novel therapeutic strategies that can effectively eradicate this cell population.

Mutations in the Nucleophosmin 1 (NPM1) gene are among the most common genetic alterations in AML. These mutations lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c+), which contributes to leukemogenesis. This compound, a synthetic compound inspired by natural products from the microbiota, has emerged as a promising agent that specifically targets NPM1c+ and induces cell death in AML cancer stem cells.

Mechanism of Action of this compound

This compound exerts its anti-leukemic effects by directly targeting the mutated NPM1c+ protein. Its mechanism of action involves the following key aspects:

-

Direct Binding to NPM1c+: this compound specifically recognizes and binds to the C-terminal DNA-binding domain of the mutated NPM1c+ protein.[1]

-

Inhibition of NPM1 Expression: Treatment with this compound leads to a decrease in the expression of the NPM1 protein.[1]

-

Downregulation of the NPM1c+ Associated Pathway: By inhibiting NPM1c+, this compound downregulates the downstream signaling pathways that are aberrantly activated in NPM1-mutated AML. A key pathway involves the upregulation of HOX (Homeobox) and MEIS1 (Myeloid Ecotropic Viral Integration Site 1) genes, which are critical for leukemic cell survival and proliferation.[2][3][4][5] The cytoplasmic localization of NPM1c is essential for maintaining high levels of HOX and MEIS1 expression.[2][3]

-

Induction of Apoptosis: The inhibition of the NPM1c+ pathway by this compound ultimately triggers programmed cell death (apoptosis) in AML cells, including the cancer stem cell population.[1]

Effect of this compound on Cancer Stem Cells

A primary screening of this compound was conducted in cancer stem cell models, which led to the identification of its potent anti-CSC activity.[1] The compound's efficacy against AML CSCs is attributed to its ability to target the NPM1c+ mutation, which is a key driver in this leukemia subtype.

Targeting the CD34+/CD38- Leukemic Stem Cell Population

In AML, the leukemic stem cell population is often characterized by the CD34+/CD38- surface marker profile.[6][7][8] this compound has been shown to be effective against CD34+ AML cells, inducing apoptosis in this critical cell population.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound and other relevant compounds in AML cell lines.

| Cell Line | Genotype | This compound IC50 (µM) | Reference |

| OCI-AML3 | NPM1c+, DNMT3A R882H | Not explicitly stated | |

| MOLM-13 | FLT3-ITD | Not explicitly stated |

| Treatment | Cell Line | Apoptosis Induction (%) | Reference |

| This compound (Concentration not specified) | CD34+ primary AML cells | Increased Annexin V staining | [1] |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the effects of this compound are provided below. These protocols are based on the methodologies described in the primary literature.

Cell Viability Assay (IC50 Determination)

-

Cell Culture: AML cell lines (e.g., OCI-AML3, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: AML cells are treated with this compound at the desired concentration and for the appropriate time.

-

Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer.

-

Incubation: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., NPM1, c-Myc, FBXW7, and a loading control like β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Model of AML

-

Cell Engraftment: Immunodeficient mice (e.g., NSG mice) are sublethally irradiated and then intravenously injected with human AML cells (e.g., OCI-AML3).

-

Treatment: Once leukemia is established, mice are treated with this compound or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).

-

Monitoring: Tumor burden is monitored by methods such as bioluminescent imaging (if cells are luciferase-tagged) or flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.

-

Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and liver are harvested to assess leukemic infiltration.

Signaling Pathways and Visualizations

This compound Mechanism of Action

Caption: Mechanism of action of this compound in NPM1-mutated AML.

Experimental Workflow for In Vitro Analysis

References

- 1. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. Mutant NPM1 maintains the leukemic state through HOX expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Npm1 haploinsufficiency in collaboration with MEIS1 is sufficient to induce AML in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutated NPM1 in combination with overexpression of Meis1 or Hoxa9 is not sufficient to induce acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD45dimCD34+CD38−CD133+ cells have the potential as leukemic stem cells in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD34+CD38-stem cells and CD34+CD38+progenitor cells as markers of chemotherapy response in acute myeloid leukemia patients [immunopathol.com]

- 8. Delineation of target expression profiles in CD34+/CD38− and CD34+/CD38+ stem and progenitor cells in AML and CML - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Effects of UCM-1336: A Technical Guide for Researchers

An In-depth Examination of the Novel Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor, UCM-1336, and its Potent Anti-Cancer Activities.

This technical guide provides a comprehensive overview of the cytotoxic effects of UCM-1336, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved in UCM-1336-induced cell death.

Core Mechanism of Action: Targeting Ras Signaling

UCM-1336 exerts its cytotoxic effects by targeting a critical post-translational modification of Ras proteins. Ras proteins are small GTPases that play a central role in cell proliferation, differentiation, and survival. For Ras to be active and to localize to the plasma membrane where it engages its downstream effectors, it must undergo a series of post-translational modifications, the final step of which is carboxymethylation by the enzyme ICMT.

UCM-1336 is a potent inhibitor of ICMT, with a reported half-maximal inhibitory concentration (IC50) of 2 µM[1]. By inhibiting ICMT, UCM-1336 prevents the carboxymethylation of Ras proteins. This disruption leads to the mislocalization of all Ras isoforms (H-Ras, K-Ras4A, K-Ras4B, and N-Ras) from the plasma membrane into the cytoplasm[2][3]. The consequence of this mislocalization is a significant reduction in Ras activity, which in turn inhibits its downstream signaling pathways, ultimately leading to the induction of cell death in cancer cells, particularly those with Ras-driven mutations[1][4]. Preclinical studies have demonstrated that UCM-1336 treatment inhibits the growth of acute myeloid leukemia and melanoma cells harboring NRAS mutations in culture[4].

Quantitative Analysis of Cytotoxic Potency

The cytotoxic activity of UCM-1336 has been evaluated across a panel of Ras-driven cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell viability by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| PANC-1 | Pancreatic Cancer | 2-12 |

| MIA-PaCa-2 | Pancreatic Cancer | 2-12 |

| MDA-MB-231 | Breast Cancer | 2-12 |

| SW620 | Colorectal Cancer | 2-12 |

| SK-Mel-173 | Melanoma | 2-12 |

| HL-60 | Acute Myeloid Leukemia | 2-12 |

| PC-3 | Prostate Cancer | Not specified |

| AD-293 | Embryonic Kidney | Not specified |

| U2OS | Osteosarcoma | Not specified |

Note: A specific IC50 range of 2-12 µM has been reported for the first six cell lines in one study. While UCM-1336 has been shown to be effective in PC-3, AD-293, and U2OS cells, specific IC50 values were not provided in the reviewed literature.

Induction of Apoptosis and Autophagy

UCM-1336 has been shown to induce two distinct forms of programmed cell death: apoptosis and autophagy[1].

Apoptosis: Treatment of cancer cells with UCM-1336 leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade[5]. This is further evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a well-established substrate of activated caspase-3[5].

Autophagy: UCM-1336 treatment also triggers autophagy, a cellular process involving the degradation of cellular components through the formation of autophagosomes. This is observed through the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II)[5].

Signaling Pathways Modulated by UCM-1336

The primary mechanism of UCM-1336 action is the disruption of Ras signaling. This has cascading effects on downstream pathways crucial for cancer cell survival and proliferation.

While direct evidence from the provided search results is limited, the inhibition of Ras logically implies the downregulation of its canonical downstream pathways:

-

Raf-MEK-ERK Pathway: This pathway is a major driver of cell proliferation, and its inhibition is a key outcome of Ras inactivation.

-

PI3K/Akt Pathway: This pathway is critical for cell survival and is also known to be activated by Ras.

Further research is needed to fully elucidate the specific effects of UCM-1336 on the phosphorylation status of key components within these pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on UCM-1336.

Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of UCM-1336 on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of UCM-1336 in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of UCM-1336 or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key marker of apoptosis.

-

Cell Culture and Treatment: Plate cells (e.g., PC-3) in a 6-well plate and treat with UCM-1336 (e.g., 10 µM) or vehicle control for 48 hours[5].

-

Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for a colorimetric caspase-3 assay kit[6][7].

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

-

Caspase-3 Assay: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C for 1-2 hours[6][7].

-

Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader[6][7].

-

Data Analysis: Express the results as a percentage of caspase-3 activity relative to the vehicle-treated control[5].

Autophagy Analysis by LC3 Western Blotting

This protocol details the detection of LC3-I to LC3-II conversion, a hallmark of autophagy.

-

Cell Treatment and Lysis: Treat cells (e.g., PC-3) with UCM-1336 (e.g., 10 µM) for 48 hours[5]. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy. Normalize to a loading control like β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of UCM-1336 for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases[8][9][10][11].

Conclusion

UCM-1336 represents a promising therapeutic agent that targets the fundamental Ras signaling pathway, which is frequently dysregulated in cancer. Its ability to induce both apoptosis and autophagy underscores its potent cytotoxic effects. This guide provides a foundational understanding of UCM-1336 for researchers, offering key data and methodologies to facilitate further investigation into its therapeutic potential. Future studies should focus on elucidating the detailed molecular events in the downstream signaling pathways and expanding the evaluation of its efficacy in a broader range of cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. unmc.edu [unmc.edu]

- 8. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

UCM-13369: A Microbiota-Inspired Synthetic Compound Targeting NPM1 in Acute Myeloid Leukemia

An In-depth Technical Guide on Early Research Findings

This technical guide provides a comprehensive overview of the early research findings on UCM-13369, a novel small molecule with promising therapeutic potential for Acute Myeloid Leukemia (AML). The information is primarily based on a seminal study published in JACS Au, which details the discovery, mechanism of action, and preclinical evaluation of this compound. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.

Introduction and Discovery

This compound is a novel synthetic compound inspired by metabolites produced by the human microbiota.[1] The rationale behind its development stems from the largely unexplored chemical space of microbiota metabolites as a source for new drug-like molecules.[1] The discovery of this compound was the result of a phenotype-guided screening of a library of complex chemotypes synthesized using asymmetric organocatalytic reactions.[1] This screening, conducted in cancer stem cell (CSC) models, identified this compound (also referred to as 4b in the publication) as a potent cytotoxic agent against leukemia cells.[1]

Mechanism of Action: Targeting Mutant NPM1

Subsequent investigations revealed that the cytotoxic effects of this compound are mediated through its interaction with Nucleophosmin 1 (NPM1).[1] NPM1 is one of the most frequently mutated genes in AML, and its mutated form is recognized by the World Health Organization as a distinct entity in hematopoietic malignancies.[1]

The mechanism of action of this compound is multi-faceted:

-

Inhibition of NPM1 Expression: this compound has been shown to inhibit the expression of NPM1.[1]

-

Downregulation of Mutant NPM1 C+ Pathway: The compound effectively downregulates the signaling pathway associated with the C-terminal mutant of NPM1 (NPM1 C+).[1]

-

Specific Binding to NPM1 C-end Domain: this compound specifically recognizes and binds to the C-end DNA-binding domain of the NPM1 C+ mutant.[1]

-

Prevention of Nucleus-Cytoplasm Translocation: This binding is crucial as it prevents the aberrant translocation of the NPM1 mutant from the nucleus to the cytoplasm, a key event in the AML tumorigenic process.[1]

By targeting these specific aspects of mutant NPM1 biology, this compound induces apoptosis in AML cells.[1]

Caption: Mechanism of action of this compound in NPM1-mutated AML cells.

Preclinical Efficacy

The therapeutic potential of this compound has been demonstrated in various preclinical models:

-

In Vitro Studies: this compound triggers apoptosis in established AML cell lines.[1]

-

Ex Vivo Studies: The compound also induces apoptosis in primary cells isolated from AML patients.[1]

-

In Vivo Studies: In a mouse model of AML with the NPM1 C+ mutation, administration of this compound led to a reduction in tumor infiltration.[1]

These findings underscore the potential of NPM1 inhibition by this compound as a promising therapeutic strategy for this high-mortality disease.[1]

Table 1: Summary of Preclinical Findings for this compound

| Model System | Key Findings | Reference |

| AML Cell Lines | Induction of apoptosis | JACS Au (2024)[1] |

| Primary AML Patient Cells | Induction of apoptosis | JACS Au (2024)[1] |

| Mouse Model of AML (NPM1 C+) | Reduction of tumor infiltration | JACS Au (2024)[1] |

Experimental Protocols

Detailed experimental protocols are available in the supporting information of the primary publication.[1] The key methodologies are outlined below.

4.1. Synthesis and Characterization

The synthesis of this compound and other compounds in the library was achieved through asymmetric organocatalytic reactions.[1] The publication's supporting information provides detailed synthetic schemes, reaction conditions, and characterization data, including NMR spectra and HPLC traces for all final compounds.[1]

4.2. Cellular Assays

-

Phenotypic Screening: A primary screening was conducted in cancer stem cell models to identify compounds with cytotoxic activity.[1]

-

Apoptosis Assays: Standard apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry) were likely used to quantify the induction of apoptosis in AML cell lines and primary patient cells upon treatment with this compound.

-

Cell Viability Assays: Dose-response curves and IC50 values would be determined using assays such as MTT or CellTiter-Glo to assess the cytotoxic potency of this compound.

4.3. NPM1 Protein Studies

-

Protein Purification: Methods for the purification of NPM1 species are detailed.[1]

-

Binding Assays: Experiments to confirm the direct binding of this compound to the C-end domain of NPM1 C+ would have been performed. These could include techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Cellular Localization Studies: Immunofluorescence microscopy would be a key technique to visualize the subcellular localization of NPM1 C+ in the presence and absence of this compound, confirming the inhibition of its cytoplasmic translocation.

4.4. In Vivo Experiments

-

AML Mouse Model: A mouse model of AML with the NPM1 C+ mutation was utilized to evaluate the in vivo efficacy of this compound.[1]

-

Treatment and Monitoring: The protocol would include details on the formulation and administration of this compound, the treatment schedule, and methods for monitoring tumor burden (e.g., bioluminescence imaging or flow cytometric analysis of bone marrow and spleen).

Caption: General experimental workflow for the discovery and preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for NPM1-mutated AML.[1] Its unique origin from a microbiota-inspired chemical library highlights a novel avenue for drug discovery.[1] The specific mechanism of action, involving the inhibition of the aberrant cytoplasmic localization of mutant NPM1, provides a clear rationale for its therapeutic efficacy.[1]

Future research will likely focus on:

-

Lead optimization to improve the potency, selectivity, and pharmacokinetic properties of this compound.

-

In-depth investigation of the downstream signaling pathways affected by the inhibition of NPM1 C+.

-

Evaluation of this compound in combination with other anti-leukemic agents.

-

Further preclinical development to enable clinical trials in patients with NPM1-mutated AML.

The discovery of this compound offers a promising new therapeutic opportunity for a patient population with a high-mortality disease, demonstrating the power of phenotype-guided discovery and the exploration of novel chemical spaces.[1]

References

Methodological & Application

Application Notes and Protocols for UCM-13369 in a Mouse Model of Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM-13369 is a novel small molecule inhibitor of Nucleophosmin 1 (NPM1), particularly targeting the cytoplasmic mutant form (NPM1c), a frequent mutation in Acute Myeloid Leukemia (AML).[1][2][3][4] Mechanistically, this compound inhibits NPM1 expression and downregulates the signaling pathway associated with mutant NPM1c.[1][3] This document provides detailed application notes and protocols for the utilization of this compound in a preclinical AML mouse model established with the OCI-AML3 cell line, which harbors the NPM1c mutation. These guidelines are intended to assist researchers in designing and executing in vivo efficacy studies of this compound.

Data Presentation

In Vivo Efficacy of this compound in an OCI-AML3 Xenograft Model

The following tables summarize the expected quantitative outcomes based on published research. Note that specific values may vary depending on experimental conditions.

Table 1: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Administration Route | Intraperitoneal (single dose) |

| Dose | 25 mg/kg |

| Peak Plasma Concentration | 200-600 µg/L (up to 6 hours post-injection) |

| Plasma Protein Binding | 83 ± 1% |

Table 2: Antitumor Efficacy of this compound in OCI-AML3 Xenograft Model

| Treatment Group | Efficacy Endpoint | Result |

| Vehicle Control | Tumor Burden (Bioluminescence) | High |

| This compound (50 mg/kg) | Tumor Burden (Bioluminescence) | Reduction in tumor infiltration |

| Vehicle Control | Median Survival | Baseline |

| This compound (50 mg/kg) | Median Survival | No significant increase observed |

| Vehicle Control | Bone Marrow Infiltration (Histology) | Extensive infiltration of leukemic blasts |

| This compound (50 mg/kg) | Bone Marrow Infiltration (Histology) | Reduced infiltration of leukemic blasts |

Signaling Pathway

The diagram below illustrates the signaling pathway of mutant NPM1 (NPM1c) in AML and the proposed mechanism of action for this compound. NPM1c aberrantly localizes to the cytoplasm and promotes leukemogenesis through various mechanisms, including the upregulation of HOX genes. This compound inhibits NPM1c, leading to the downregulation of its oncogenic signaling.

References

- 1. Item - Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - American Chemical Society - Figshare [acs.figshare.com]

- 2. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]